Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Properties
CAS No. |
609795-95-1 |
|---|---|
Molecular Formula |
C27H25N3O4S2 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H25N3O4S2/c1-5-29-19-10-8-7-9-18(19)21(24(29)31)23-25(32)30-22(16-11-13-17(35-4)14-12-16)20(26(33)34-6-2)15(3)28-27(30)36-23/h7-14,22H,5-6H2,1-4H3/b23-21- |
InChI Key |
XHHDIVPMSCJDPV-LNVKXUELSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)SC)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)SC)C1=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A widely cited method involves the fusion of ethyl acetoacetate, substituted benzaldehydes, and thiourea in the presence of zinc chloride and glacial acetic acid. For instance, ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate is synthesized by heating these reagents at 80°C for 4 hours, yielding an 85% product. Adapting this protocol, the 4-(methylthio)phenyl moiety can be introduced by substituting 2,4-dimethoxybenzaldehyde with 4-(methylthio)benzaldehyde.
Mechanistic Insight : Zinc chloride acts as a Lewis acid, facilitating imine formation and subsequent cyclization. The thiourea moiety contributes sulfur for thiazole ring closure.
Thiazole Ring Formation via Chloroacetonitrile Cyclization
In a complementary route, chloroacetonitrile is employed to annulate the thiazole ring onto a preformed pyrimidine intermediate. For example, treating ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate with chloroacetonitrile in DMF under reflux yields ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (70% yield). This method’s regioselectivity is critical for positioning the 7-methyl and 5-aryl groups.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Acidic Hydrolysis and Decarboxylation
A critical step involves hydrolyzing the cyanoacetyl intermediate to the acetyl derivative. A mixture of acetic acid and concentrated HCl (1:3 v/v) at 100°C for 12 hours achieves simultaneous hydrolysis and decarboxylation, yielding 3-[2-(4-(methylthio)phenyl)acetyl]-6-methylpyridine (78% yield).
Characterization and Analytical Data
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis of a related thiazolopyrimidine derivative confirms the Z-configuration of the exocyclic double bond and planar thiazole-pyrimidine fusion.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Cyclization: The compound can participate in cyclization reactions to form new ring structures, which can be catalyzed by acids or bases.
Scientific Research Applications
Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . The compound may also interact with other proteins involved in cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
2-(2-oxoindolin-3-ylidene) malononitriles: These compounds share the indolinone core and have similar biological activities.
Thiazolopyrimidine derivatives: These compounds have the thiazolopyrimidine ring and exhibit various biological activities, including anticancer and anti-inflammatory effects.
Spirooxindole derivatives: These compounds have a spirooxindole structure and are known for their diverse biological activities.
Biological Activity
Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O5S |
| Molar Mass | 503.57 g/mol |
| CAS Number | 369401-94-5 |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 593.3 ± 60.0 °C (Predicted) |
| pKa | -2.17 ± 0.20 (Predicted) |
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler indole derivatives and incorporating thiazolo-pyrimidine structures through cyclization reactions. The process often includes:
- Formation of Indolinone Moiety : Utilizing Fischer indole synthesis.
- Cyclization to Thiazolo-Pyrimidine : Involves reactions between thioamides and β-ketoesters.
- Esterification : Finalizing the compound by converting carboxylic acid groups into ethyl esters.
Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Studies have highlighted the compound's potential as an anticancer agent. Its mechanism involves the inhibition of specific kinases associated with cancer cell proliferation and survival. For instance, a study demonstrated that similar thiazolo-pyrimidine derivatives could induce apoptosis in cancer cell lines by activating caspase pathways.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory cytokines.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Pharmaceutical Biology reported that thiazolo-pyrimidine derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity.
- Anticancer Mechanism : A recent investigation into the anticancer effects of related compounds found that they significantly inhibited tumor growth in vivo models by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
- Inflammation Model Studies : In a controlled study on animal models, administration of the compound led to a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis typically involves multi-step reactions, including condensation and cyclization. A representative approach involves:
- Step 1 : Formation of the thiazolo[3,2-a]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
- Step 2 : Introduction of the arylidene substituent at the 2-position using substituted benzaldehyde derivatives, catalyzed by ammonium acetate in refluxing ethanol .
- Step 3 : Esterification at the 6-position with ethyl chloroformate in the presence of a base like triethylamine .
Key Considerations : Solvent choice (e.g., acetic acid for cyclization), temperature control (reflux conditions), and purification via recrystallization or column chromatography .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify substituent positions and stereochemistry. For example, the Z/E configuration of the arylidene group is confirmed by coupling constants in the H NMR .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHNOS) .
- X-ray Crystallography : Resolves 3D conformation, dihedral angles between rings, and hydrogen-bonding patterns (e.g., C–H···O interactions in crystal packing) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Catalyst Screening : Ammonium acetate enhances condensation efficiency, while Lewis acids (e.g., ZnCl) may accelerate cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, whereas acetic acid promotes proton transfer in cyclization .
- Temperature Gradients : Multi-step protocols (e.g., 80°C for condensation, 120°C for cyclization) reduce side reactions. Real-time monitoring via HPLC ensures intermediate stability .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
- Crystal Twinning : Common in flexible thiazolo-pyrimidine derivatives. Mitigated by slow evaporation of ethyl acetate/ethanol (3:2) to grow untwinned crystals .
- Disorder in Substituents : Trimethoxybenzylidene groups may exhibit rotational disorder. Refinement using SHELXL with restraints on atomic displacement parameters improves model accuracy .
- Hydrogen Bonding Networks : Graph set analysis (e.g., R_2$$^2(8) motifs) identifies stabilizing interactions, guiding solvent selection for co-crystallization .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in H NMR coupling constants (e.g., arylidene protons) may indicate a mixture of Z/E isomers. Use preparative TLC to isolate isomers and re-analyze .
- X-ray vs. NMR Data : If crystallography confirms a planar conformation but NMR suggests puckering, consider dynamic effects in solution (e.g., ring flipping). Variable-temperature NMR experiments validate this .
Q. What strategies are employed to study structure-activity relationships (SAR) for pharmacological applications?
- Substituent Variation : Systematic modification of the 4-(methylthio)phenyl group (e.g., replacing -SMe with -OMe or -Cl) reveals electronic effects on bioactivity. Synthesis protocols from analogous compounds guide these modifications .
- Biological Assays : Pair in vitro cytotoxicity data (e.g., IC values against cancer cell lines) with computational docking studies to correlate substituent hydrophobicity with target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
